4-(1-Chloromethylcyclopropyl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10ClN |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
4-[1-(chloromethyl)cyclopropyl]pyridine |
InChI |
InChI=1S/C9H10ClN/c10-7-9(3-4-9)8-1-5-11-6-2-8/h1-2,5-6H,3-4,7H2 |
InChI Key |
YCLUXADRIAZTMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCl)C2=CC=NC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 1 Chloromethylcyclopropyl Pyridine and Analogues
Strategies for Constructing the Pyridine (B92270) Nucleus
Building the pyridine ring from acyclic precursors offers a powerful approach to introduce desired substitution patterns from the outset. These methods often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single or sequential manner.
Cycloaddition and Cyclocondensation Approaches
Cycloaddition and cyclocondensation reactions are among the most efficient methods for assembling the pyridine ring, allowing for the rapid construction of molecular complexity from simpler starting materials. nih.govacsgcipr.org These reactions typically form the heterocyclic ring through a series of bond-forming events, often with good control over the final substitution pattern. nih.gov
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. bohrium.comtaylorfrancis.com They offer a streamlined approach to complex molecules, reducing the need for intermediate purification steps and minimizing waste. nih.gov
The Hantzsch pyridine synthesis, a classic example of an MCR, and its variations are widely used for constructing pyridine rings. acsgcipr.orgtaylorfrancis.com These reactions typically involve the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). taylorfrancis.comnih.gov Modern iterations of these reactions often employ green chemistry principles, such as using microwave irradiation to accelerate reaction times and improve yields, or performing the reaction in environmentally benign solvents like water. nih.govacs.org For instance, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate under microwave irradiation can produce pyridine derivatives in excellent yields (82-94%) within minutes. nih.gov
| Reaction Type | Reactants | Conditions | Yield | Ref |
| Four-component | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivative, ammonium acetate | Microwave, ethanol | 82-94% | nih.gov |
| Four-component | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivative, ammonium acetate | Conventional heating, ethanol | 71-88% | acs.org |
| Three-component | Aldehyde, β-ketoester, ammonium nitrate | Bentonite clay, domestic microwave | Fair to quantitative | nih.gov |
Transition metal-catalyzed [2+2+2] cycloadditions have also emerged as a powerful tool for pyridine synthesis. nih.govrsc.org These reactions involve the cyclotrimerization of two alkyne molecules and a nitrile to form a substituted pyridine. Cobalt-catalyzed versions of this reaction are particularly attractive due to the low cost and versatility of the catalyst. rsc.orgbohrium.com
The Hantzsch synthesis initially produces a 1,4-dihydropyridine (B1200194) (1,4-DHP) intermediate, which must be oxidized to the corresponding aromatic pyridine. acsgcipr.orgnih.gov This two-step sequence provides a reliable route to a wide array of substituted pyridines. capes.gov.br The synthesis of the 1,4-DHP can be achieved through a multicomponent reaction, often with high yields. nih.govorganic-chemistry.org
The subsequent aromatization of the 1,4-DHP is a critical step, and numerous methods have been developed to achieve this transformation under mild and efficient conditions. thieme-connect.commdpi.comtandfonline.com The oxidation is biologically significant as it mimics the metabolic pathway of 1,4-DHP drugs in the liver, which are catalyzed by cytochrome P-450. nih.gov A variety of oxidizing agents have been employed, ranging from classical reagents like nitric acid and potassium permanganate (B83412) to milder and more selective systems. thieme-connect.com The use of iodine in methanol (B129727) has been reported as an inexpensive and efficient method for the aromatization of Hantzsch 1,4-dihydropyridines, tolerating a variety of substituents. thieme-connect.com Other modern methods include the use of reusable catalysts like heteropolyacids or environmentally friendly conditions such as microwave irradiation in the absence of a solvent. nih.govnih.gov
| Oxidizing System | Conditions | Yield | Notes | Ref |
| I₂ in Methanol | Reflux | High | Tolerates various substituents | thieme-connect.com |
| Elemental Sulfur | Microwave, solid state | Good | Solvent-free | nih.gov |
| Manganese Dioxide on Bentonite Clay | Microwave, solvent-free | 47-100% | Short reaction times | nih.gov |
| H₆PMo₉V₃O₄₀ | Refluxing acetic acid | High | Reusable catalyst | nih.gov |
| Pyritic Ash with I₂ | Refluxing acetonitrile | 70-90% | Heterogeneous, mild conditions | mdpi.com |
A one-pot approach combining the Hantzsch reaction and subsequent aromatization offers an even more streamlined process for pyridine synthesis. nih.govacs.org
1,4-Oxazinones are versatile heterocyclic intermediates that can be used to synthesize polysubstituted pyridines through a tandem cycloaddition/cycloreversion reaction sequence. wm.eduacs.org These intermediates can be prepared from readily available amino alcohol precursors. wm.edu The oxazinone undergoes a Diels-Alder reaction with an alkyne, followed by a retro-Diels-Alder reaction that extrudes carbon dioxide to form the pyridine ring. acs.org This method provides access to pyridine structures that may be difficult to obtain through other synthetic routes. wm.edunih.govacs.org Recent studies have focused on developing new methods for preparing the 1,4-oxazinone precursors, such as the Staudinger reductive cyclization of functionalized vinyl azide (B81097) precursors. acs.orgnih.gov This strategy has been successfully applied to the synthesis of biologically active molecules. wm.edunih.gov
Regioselective Functionalization of Pre-existing Pyridine Rings
An alternative to de novo synthesis is the direct functionalization of a pre-existing pyridine ring. This approach is particularly useful for late-stage modifications of complex molecules. However, controlling the regioselectivity of these reactions can be challenging due to the electronic nature of the pyridine ring. nih.govresearchgate.net
Direct C-H alkylation of pyridines is a highly desirable transformation as it avoids the need for pre-functionalized starting materials. rsc.orgyoutube.com The Minisci reaction, a free-radical alkylation of electron-deficient heterocycles, is a well-established method for this purpose. However, it often yields a mixture of regioisomers, particularly when applied to unsubstituted pyridine. nih.gov
To overcome this limitation, strategies involving blocking groups have been developed to direct the alkylation to a specific position. For example, a simple maleate-derived blocking group can be used to achieve highly selective C-4 alkylation of pyridines via a Minisci-type reaction. nih.gov This approach is scalable and has been applied to a variety of pyridines and alkyl donors. nih.govresearchgate.net
Recent advances have also focused on developing catalytic systems for regioselective C-H alkylation. Photochemical methods using organocatalysts have been shown to functionalize pyridines with high regioselectivity via the generation of pyridinyl radicals. acs.org Another innovative approach utilizes the structural dynamics of alkyllithium clusters to control the regioselectivity between the C2 and C4 positions. acs.org Furthermore, enzyme-mimicking urea-based activating agents have been shown to enable a general platform for the highly regioselective C-4 alkylation and arylation of pyridines with both ionic and radical nucleophiles. rsc.org
| Method | Key Feature | Regioselectivity | Ref |
| Minisci with Blocking Group | Maleate-derived blocking group | C-4 selective | nih.gov |
| Photochemical Organocatalysis | Dithiophosphoric acid catalyst | C-4 or C-6 selective depending on substrate | acs.org |
| Alkyllithium Clusters | Control of cluster size (tetramer vs. dimer) | C-4 or C-2 selective | acs.org |
| Urea Activation Reagent | Enzyme-mimic pocket-type reagent | C-4 selective | rsc.org |
Nucleophilic Aromatic Substitution (SNAr) on Halopyridines
Nucleophilic aromatic substitution (SNAr) on halopyridines is a cornerstone for introducing various substituents onto the pyridine ring. acs.org This reaction is particularly effective for 2- and 4-halopyridines due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the intermediate Meisenheimer complex. sci-hub.se
The reactivity of halopyridines in SNAr reactions is influenced by several factors, including the nature of the halogen, the nucleophile, and the reaction conditions. For instance, the leaving group ability often follows the order F > Cl > Br > I for activated aryl systems, a trend governed by the electronegativity of the halogen. researchgate.net However, in some cases, the order can be different depending on the specific nucleophile and reaction mechanism. sci-hub.seresearchgate.net The use of microwave irradiation has been shown to dramatically decrease reaction times for SNAr on halopyridines. sci-hub.se
For the synthesis of precursors to 4-(1-chloromethylcyclopropyl)pyridine, an SNAr reaction could involve the displacement of a halogen at the 4-position of the pyridine ring by a suitable cyclopropyl-containing nucleophile. The efficiency of this process can be enhanced by using N-phosphonium pyridinium (B92312) intermediates, which are highly reactive and allow for C-P bond formation under mild conditions, often at ambient temperatures. nih.gov Lewis acids can also be employed to activate the pyridine ring towards nucleophilic attack. bath.ac.uk
Introduction of the 1-Chloromethylcyclopropyl Moiety
The construction of the 1-chloromethylcyclopropyl group and its attachment to a pyridine ring requires a multi-step synthetic sequence, often involving cyclopropanation and subsequent halogenation.
Cyclopropanation Reactions and Reagents
Cyclopropanation is a fundamental process for forming cyclopropane (B1198618) rings and typically involves the reaction of an alkene with a carbene or carbenoid. numberanalytics.comwikipedia.org A variety of reagents and methods are available for this transformation.
One of the most well-known methods is the Simmons-Smith reaction , which utilizes a carbenoid, typically iodomethylzinc iodide, generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgnih.gov This method is valued for its functional group tolerance and stereospecificity. The reactivity of the Simmons-Smith reagent can be modulated by using different zinc reagents, such as diethylzinc. nih.govunl.pt
Another common approach involves the use of diazo compounds in the presence of metal catalysts. numberanalytics.comresearchgate.net Transition metal catalysts, particularly those based on rhodium and copper, are effective in catalyzing the transfer of a carbene from a diazo compound to an alkene. unl.pt Hemoproteins have also been explored as biocatalysts for asymmetric cyclopropanation reactions using pyridotriazoles as carbene precursors. nih.govwpmucdn.com
The choice of cyclopropanation reagent and conditions is crucial for achieving high yields and selectivity. For instance, the Furukawa modification of the Simmons-Smith reaction, using diethylzinc, is preferred for less nucleophilic alkenes. unl.pt
Orthogonal Synthesis of the Cyclopropyl (B3062369) and Chloromethyl Functionalities
Orthogonal synthesis refers to a strategy where different functional groups are introduced in a stepwise manner, with each step being independent of the others. In the context of this compound, this would involve the separate and sequential formation of the cyclopropane ring and the chloromethyl group.
A possible orthogonal approach could involve the synthesis of a precursor molecule containing a hydroxymethylcyclopropyl group. This can be achieved through various synthetic routes. For example, a cyclopropanation reaction of an allylic alcohol can be performed, followed by manipulation of the functional groups. The resulting alcohol can then be converted to the corresponding chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This two-step process allows for the independent formation of the cyclopropane ring and the chloromethyl group, providing greater control over the synthesis.
One-Pot Synthetic Approaches to this compound
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and shorter reaction times by combining multiple reaction steps in a single reaction vessel. organic-chemistry.orgcore.ac.uk For the synthesis of this compound and its analogues, a one-pot approach could streamline the assembly of the pyridine ring and the functionalized side chain.
A notable one-pot method for synthesizing polysubstituted pyridines is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynyl (B1212043) ketone. organic-chemistry.org A modified, acid-free, three-component reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate in an alcoholic solvent can produce pyridines with high regiocontrol. organic-chemistry.org While a direct one-pot synthesis of this compound has not been explicitly detailed in the provided search results, one could envision a multi-component reaction strategy where precursors to the 1-chloromethylcyclopropyl moiety are incorporated into a pyridine-forming annulation.
For instance, a three-component reaction could potentially combine a compound containing the pre-formed 1-chloromethylcyclopropyl group, an enamine or equivalent, and a 1,3-dicarbonyl compound to construct the pyridine ring in a single step. core.ac.ukresearchgate.net Another strategy involves a formal [2+2+1+1] cyclocondensation of three alkyne molecules with a benzamide (B126) as the nitrogen source, catalyzed by a base like cesium carbonate. mdpi.com
Catalytic Systems in the Synthesis of this compound and Derivatives
Catalysis plays a pivotal role in the efficient and selective synthesis of complex molecules like this compound. Various catalytic systems are employed for different transformations in the synthetic sequence.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. mdpi.comnih.gov In the context of synthesizing precursors, a palladium catalyst could be used to couple a 4-pyridyl boronic acid or its equivalent with a cyclopropyl-containing coupling partner. mdpi.com For instance, a system of palladium(II) acetate and a phosphine (B1218219) ligand like SPhos has been successfully used for the synthesis of cyclopropylthiophenes, a related class of compounds. mdpi.comresearchgate.netnih.gov
Rhodium and copper catalysts are frequently used in cyclopropanation reactions involving diazo compounds. unl.pt These catalysts facilitate the transfer of a carbene to an alkene with high efficiency and can be tuned for stereoselectivity. organic-chemistry.org Cobalt-porphyrin complexes have also been shown to be effective catalysts for asymmetric cyclopropanation. organic-chemistry.org
Lewis acid catalysis can be employed to activate pyridines for nucleophilic aromatic substitution. bath.ac.uk Furthermore, in the halogenation step, catalytic amounts of a triorganophosphine oxide or sulfide (B99878) can be used to generate the halogenating agent in situ. google.com The use of dithiophosphoric acid as a catalyst has been reported for the functionalization of pyridines via pyridinyl radicals under photochemical conditions. acs.org
Transition Metal Catalysis for C-C and C-X Bond Formation
Transition metal catalysis is a powerful tool for the direct functionalization of pyridine rings, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high precision. nih.govmdpi.commdpi.com These methods often proceed via C–H bond activation, providing an atom-economical alternative to classical condensation reactions which may require pre-functionalized starting materials. nih.govresearchgate.netnih.gov The electron-deficient nature of the pyridine ring, which makes substitution reactions challenging, can be overcome using various catalytic systems. nih.gov
C-C Bond Formation: The construction of C-C bonds is fundamental to introducing alkyl, aryl, or vinyl substituents onto the pyridine core. nih.gov Palladium-catalyzed cross-coupling reactions are widely used for this purpose. researchgate.netnih.gov For instance, palladium catalysts facilitate the ortho-(hetero)arylation of pyridine N-oxides with heteroarylcarboxylic acids. nih.gov Similarly, rhodium carbenoids have been employed in a one-pot synthesis of highly functionalized pyridines through the ring expansion of isoxazoles, offering a modular route to complex structures. organic-chemistry.org Zirconium complexes have been shown to catalyze the C-H alkylation of pyridine, forming linear or branched products depending on the alkene used. nih.gov Cobalt catalysts are also effective, particularly in [2+2+2] cyclization reactions of nitriles with diynes to form substituted pyridines. acs.org
C-X Bond Formation: The introduction of heteroatoms (X = halogen, O, N, S) is crucial for modulating the electronic and biological properties of pyridine analogues. numberanalytics.com Transition-metal-free methods, such as iodine-catalyzed sulfenylation, can be used to form C-S bonds at specific positions on related heterocyclic systems like imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol source. researchgate.net For the pyridine core itself, functionalization of pyridine N-oxides allows for the introduction of various nucleophiles. nih.gov While many transition metal-catalyzed C-H functionalizations are focused on C-C bond formation, they lay the groundwork for subsequent C-X bond formations. nih.gov
Table 1: Transition Metal-Catalyzed Functionalization of Pyridines and Analogues
| Catalyst System | Transformation Type | Bond Formed | Key Features | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Decarboxylative Cross-Coupling | C-C (Arylation) | Uses pyridine N-oxides and heteroarylcarboxylic acids. | nih.gov |
| Rhodium (Rh) | Carbenoid Ring Expansion | C-C | One-pot synthesis from isoxazoles and vinyldiazo compounds. organic-chemistry.org | organic-chemistry.org |
| Zirconium (Zr) | C-H Alkylation | C-C (Alkylation) | Reaction with alkenes to form linear or branched alkyl chains. nih.gov | nih.gov |
| Copper (Cu) | Biaryl Coupling | C-C (Arylation) | Couples pyridine N-oxides with oxazoles. nih.gov | nih.gov |
| Cobalt (Co) | [2+2+2] Cyclization | C-C | Synthesizes pyridines from nitriles and α,ω-diynes. acs.org | acs.org |
Organocatalysis in Pyridine Synthesis
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a complementary strategy to metal-based systems, often providing unique reactivity and avoiding metal contamination in the final products. rsc.org A notable advancement is the photochemical organocatalytic functionalization of pyridines. acs.org
This strategy relies on the generation of pyridinyl radicals, which are highly reactive intermediates. acs.org Upon single-electron transfer (SET) reduction of pyridinium ions, these radicals can effectively couple with other radical species. acs.org For example, a metal-free method for the C4-allylation of pyridines has been developed. acs.org This reaction is particularly relevant for synthesizing 4-substituted pyridines and demonstrates high regioselectivity for the C4 position, a challenge for some traditional methods like Minisci reactions. acs.orgnih.gov The scope is broad, accommodating various substituents on the pyridine ring and different allylic partners. acs.org This approach offers a powerful, metal-free avenue for the late-stage functionalization of complex molecules. acs.org
Table 2: Organocatalytic Allylation of Pyridines
| Pyridine Substrate | Allylic Substrate | Product Yield | Regioisomeric Ratio (C4:other) | Reference |
|---|---|---|---|---|
| Pyridine | Allyl sulfone | 73% | >20:1 | acs.org |
| 4-Phenylpyridine | Allyl sulfone | 75% | N/A | acs.org |
| 3-Methylpyridine | Allyl sulfone | 68% | >20:1 | acs.org |
| 3,5-Dimethylpyridine | Allyl sulfone | 71% | >20:1 | acs.org |
| Pyridine | Prenyl sulfone | 70% | >20:1 | acs.org |
Nanocatalysis for Multicomponent Pyridine Synthesis
Nanocatalysts are increasingly recognized for their role in promoting green and efficient chemical transformations. researchgate.net Their high surface-area-to-volume ratio and unique electronic properties often lead to enhanced catalytic activity, selectivity, and stability. nih.gov In pyridine synthesis, nanocatalysts are particularly effective in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. rsc.orgresearchgate.net This approach is highly atom-economical and simplifies synthetic procedures. researchgate.net
A variety of nanocatalysts have been developed for pyridine synthesis:
Metal Nanoparticles on Supports: Copper nanoparticles supported on charcoal (Cu/C) have been used for the four-component synthesis of 2-amino-3-cyanopyridine (B104079) derivatives in excellent yields. researchgate.net
Metal Oxides: Simple metal oxides like titanium dioxide (TiO₂), magnesium oxide (MgO), and zinc oxide (ZnO) have proven to be efficient, reusable, and green catalysts for one-pot, four-component syntheses of polysubstituted pyridines. rsc.org
Magnetic Nanocatalysts: Iron oxide (Fe₃O₄) nanoparticles, often coated with a silica (B1680970) shell and functionalized (e.g., Fe₃O₄@SiO₂-SO₃H), are highly advantageous. nih.govresearchgate.net They exhibit excellent catalytic activity and can be easily separated from the reaction mixture using an external magnet, allowing for simple work-up and multiple reuse cycles without significant loss of activity. researchgate.netorgchemres.org For instance, a Fe₃O₄/HT-Co nanocatalyst has been used for the solvent-free synthesis of 2,4,6-triaryl pyridines. orgchemres.org
These nanocatalyzed MCRs offer rapid, high-yielding, and environmentally friendly routes to a wide array of highly functionalized pyridines. researchgate.netbohrium.com
Table 3: Nanocatalysts in Multicomponent Pyridine Synthesis
| Nanocatalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Cu/magnetic chitosan | Synthesis of 2,4,6-triaryl pyridines | Green, easily separable (magnetic), reusable. | researchgate.net |
| Fe₃O₄@g-C₃N₄–SO₃H | One-pot synthesis of polysubstituted pyridines | Mild conditions, broad substrate scope, recyclable, uses sonication. | rsc.org |
| ZnO nanoparticles | One-pot, four-component synthesis | High yields, solvent-free conditions, room temperature. | rsc.org |
| Fe₃O₄/HT-Co | Three-component synthesis of 2,4,6-triaryl pyridines | Solvent-free, short reaction times, reusable (5+ cycles). | orgchemres.org |
| Hydrotalcite-lanthanum (HT-La) | Three-component synthesis of 2-amino-3,5-dicyano-6-sulfanyl pyridines | Excellent yields, short reaction times, reusable. | bohrium.com |
Green Chemistry Aspects and Sustainable Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. nih.gov The synthesis of pyridine analogues has benefited significantly from the adoption of green chemistry principles, particularly through the use of alternative reaction media and energy sources.
Solvent-Free or Aqueous Media Reactions
Replacing volatile organic solvents (VOCs) with water or eliminating solvents entirely represents a major step toward greener synthesis. thieme-connect.com
Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic compounds often have low solubility in water, this can sometimes be an advantage, and various strategies have been developed to facilitate reactions in aqueous media. thieme-connect.com For example, the synthesis of functionalized 2-aminopyridines, key precursors for more complex heterocyclic systems, has been successfully achieved through three-component reactions in water. thieme-connect.com Optimal yields for certain cyclization reactions to form fused pyridine systems were obtained in water at 100 °C, outperforming organic solvents. thieme-connect.com
Solvent-Free Reactions: Solvent-free, or neat, reactions minimize waste and can lead to higher reaction rates due to increased reactant concentration. Several catalytic and catalyst-free systems have been developed for pyridine synthesis under these conditions. tandfonline.com Wells-Dawson heteropolyacids have been used as recyclable catalysts for the multicomponent synthesis of functionalized pyridines at 80 °C under solvent-free conditions, achieving yields up to 99%. conicet.gov.ar Similarly, a protocol using a cobalt-decorated magnetic hydrotalcite nanocatalyst enables the synthesis of triaryl pyridines under solvent-free reflux conditions. orgchemres.org Even catalyst-free methods have been reported, providing polysubstituted pyridines in excellent yields simply by heating the reactants together. tandfonline.com These solvent-free approaches offer clean, simple, and efficient alternatives to traditional methods. orgchemres.orgconicet.gov.ar
Table 4: Green Synthesis of Pyridine Derivatives
| Condition | Catalyst/Promoter | Reaction | Key Features | Reference |
|---|---|---|---|---|
| Aqueous | Diammonium hydrogen phosphate | Three-component synthesis of 2-aminopyridines | Environmentally friendly, good yields. | thieme-connect.com |
| Solvent-Free | Wells-Dawson heteropolyacid | Multicomponent synthesis of functionalized pyridines | Clean, recyclable catalyst, yields 60-99%. | conicet.gov.ar |
| Solvent-Free | None | Synthesis of 1‐aryldiindeno[1,2‐b:2′,1′‐e]pyridines | Environmentally friendly, excellent yields, simple setup. | tandfonline.com |
| Solvent-Free | Fe₃O₄/HT-Co nanocatalyst | Synthesis of 2,4,6-triaryl pyridines | Reusable magnetic catalyst, high yields, easy work-up. | orgchemres.org |
| Solvent-Free | Acetic acid or ZnBr₂ | Microwave-assisted Bohlmann-Rahtz synthesis | Eco-friendly alternative, rapid, high yields. | organic-chemistry.org |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has become a transformative tool in organic chemistry, offering dramatic reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods. organic-chemistry.orgmdpi.combeilstein-journals.org Microwave irradiation directly and efficiently heats the reaction mixture, leading to rapid temperature increases and enhanced reaction rates. organic-chemistry.orgyoungin.com
This technology has been successfully applied to the synthesis of a wide range of pyridine derivatives. A key example is the one-pot, microwave-assisted Bohlmann-Rahtz pyridine synthesis. organic-chemistry.org This method combines a Michael addition and a cyclodehydration into a single step, reducing reaction times from hours or days to just 10-20 minutes. organic-chemistry.org The use of polar solvents like DMSO, which couple efficiently with microwaves, or the addition of catalysts like ZnBr₂, can further accelerate the transformation, with yields reaching up to 98%. organic-chemistry.orgyoungin.com The procedure is also amenable to solvent-free conditions, further enhancing its green credentials. organic-chemistry.org
Microwave heating is also highly effective for multicomponent reactions (MCRs). nih.govmdpi.com For instance, a one-pot, four-component synthesis of annulated pyridines using a modified Kröhnke procedure is significantly accelerated by microwave irradiation. rsc.org The combination of MCRs and microwave assistance represents a powerful, sustainable strategy for rapidly generating libraries of complex and diverse pyridine-containing molecules. nih.govbeilstein-journals.org
Table 5: Comparison of Microwave-Assisted vs. Conventional Heating in Pyridine Synthesis (Bohlmann-Rahtz)
| Entry | Reaction Conditions | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Microwave (Toluene-acetic acid) | 10 | 98% | organic-chemistry.orgyoungin.com |
| Conventional (Toluene-acetic acid) | 10 | 95% | youngin.com | |
| 2 | Microwave (DMSO) | 20 | 87% | youngin.com |
| Conventional (DMSO) | 20 | 80% | youngin.com | |
| 3 | Microwave (Toluene) | 90 | 76% | youngin.com |
| Conventional (Toluene) | 90 | 54% | youngin.com | |
| 4 | Microwave (Solvent-Free) | 20 | 84% | youngin.com |
| Conventional (Solvent-Free) | 20 | 93% | youngin.com |
Reactivity Profiles and Mechanistic Investigations of 4 1 Chloromethylcyclopropyl Pyridine
Reactivity of the Pyridine (B92270) Ring
The pyridine ring is an aromatic heterocycle in which a CH group of benzene (B151609) is replaced by a nitrogen atom. This substitution has profound consequences for the ring's reactivity. The electronegative nitrogen atom withdraws electron density from the ring, particularly from the α (C-2, C-6) and γ (C-4) positions, making the ring electron-deficient and less susceptible to electrophilic attack compared to benzene. uoanbar.edu.iq Conversely, this electron deficiency renders the C-2 and C-4 positions susceptible to nucleophilic attack. stackexchange.comechemi.comyoutube.com
Electrophilic Aromatic Substitution Pathways (C-H Functionalization)
Direct electrophilic aromatic substitution (SEAr) on the pyridine ring of 4-(1-chloromethylcyclopropyl)pyridine is expected to be challenging. The pyridine nucleus is inherently deactivated towards electrophiles due to the electron-withdrawing inductive effect of the nitrogen atom. uoanbar.edu.iq Furthermore, in the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the basic nitrogen atom is readily protonated, forming a pyridinium (B92312) cation. This positive charge further deactivates the ring, making substitution even more difficult. uoanbar.edu.iq
Should a reaction be forced under vigorous conditions, substitution is predicted to occur at the C-3 and C-5 (meta) positions. Attack at these positions keeps the positive charge of the cationic intermediate (a σ-complex or arenium ion) from being placed on the carbon adjacent to the already positive nitrogen, which would be a highly destabilized arrangement.
Modern synthetic methods increasingly rely on direct C-H functionalization to bypass these limitations. thieme-connect.comresearchgate.net For this compound, transition-metal-catalyzed C-H activation could provide pathways to functionalize the C-2, C-3, C-5, and C-6 positions. While C-2 functionalization is often favored due to the directing effect of the nitrogen atom, specific strategies have been developed for distal C-H functionalization at the C-3 and C-4 positions. thieme-connect.comnih.gov
Nucleophilic Aromatic Substitution (SNAr) at Pyridine C-2 and C-4 Positions
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor heterocycles like pyridine, occurring preferentially at the C-2 and C-4 positions. stackexchange.comechemi.comyoutube.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the anionic Meisenheimer intermediate formed upon nucleophilic attack. stackexchange.comechemi.com When the nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a significant stabilizing contribution. stackexchange.com
In its native state, this compound lacks a suitable leaving group (like a halide) on the pyridine ring, making direct SNAr via C-H activation with a very strong nucleophile (like in the Chichibabin reaction) the only possibility, though it would likely require harsh conditions. youtube.com However, if a derivative were synthesized with a leaving group at the C-2 position, it would be susceptible to displacement by nucleophiles. Activation of the pyridine ring, for instance by N-oxidation or quaternization, dramatically increases its reactivity toward nucleophilic attack at the C-2 and C-4 positions. google.comgoogle.com
Radical Reactions of Pyridyl Intermediates
The pyridine ring can undergo functionalization via radical pathways. The Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine, is a classic example. chemrxiv.org For this compound, a Minisci-type reaction would be expected to show selectivity for the C-2 and C-6 positions, which are ortho to the nitrogen.
Recent advancements have enabled more controlled and regioselective radical functionalizations. Methods for the C-4 selective alkylation and arylation of pyridines have been developed by activating the pyridine with a urea-based reagent, which can direct both ionic and radical nucleophiles to this position. rsc.orgrsc.org Another strategy involves the reaction of N-alkoxypyridinium salts, which are exceptionally reactive towards alkyl radicals, providing a pathway for monoalkylation. chemrxiv.orgnih.gov It has also been shown that pyridine-boryl radicals, generated in situ from precursors like 4-cyanopyridine, can act as carbon-centered radicals to synthesize C-4 substituted pyridines. acs.org These methods could potentially be applied to introduce new substituents at the C-2 or C-4 positions of the this compound core.
Lewis Acid Adduct Formation and Quaternization Chemistry
The lone pair of electrons on the nitrogen atom of this compound makes it a Lewis base. It will readily react with Lewis acids to form adducts. bohrium.com This interaction can be used to modulate the ring's reactivity; for example, coordination with BF3·Et2O can activate the pyridine for selective C-4 addition of organometallic reagents. rsc.org
Quaternization is the reaction of the pyridine nitrogen with an electrophile, typically an alkyl halide, to form a positively charged quaternary pyridinium salt. mdpi.com This process is generally an SN2 reaction. mdpi.com The chloromethyl group within the this compound molecule could potentially lead to intermolecular quaternization under certain conditions, forming a polymeric or oligomeric material.
More commonly, quaternization is effected by an external agent. The resulting pyridinium salt is highly activated towards nucleophilic attack, particularly at the C-2 and C-4 positions, and is a key strategy for enabling substitutions on the pyridine ring. google.comgoogle.com
| Reaction Type | Reagent Class | Predicted Outcome on Pyridine Ring |
| Electrophilic Substitution | Nitrating/Sulfonating agents | Meta-substitution (C-3/C-5), requires harsh conditions. |
| Nucleophilic Substitution | Strong Nucleophiles (e.g., NaNH₂) | Substitution at C-2/C-6 (Chichibabin-type). |
| Radical Addition | Alkyl/Acyl radicals (Minisci) | Addition at C-2/C-6. |
| Quaternization | Alkyl Halides | Formation of N-alkylpyridinium salt. |
| Lewis Acid Adduct | Lewis Acids (e.g., BF₃) | Coordination at Nitrogen. |
Reactivity of the Chloromethyl Group
The chloromethyl group attached to the cyclopropane (B1198618) ring is a primary alkyl chloride, which is typically reactive towards nucleophilic substitution.
Nucleophilic Displacement Reactions (SN1/SN2)
The chloromethyl group of this compound is expected to undergo nucleophilic substitution reactions. The specific mechanism, whether SN1 or SN2, will depend on the reaction conditions, including the nucleophile, solvent, and temperature. youtube.com
SN2 Pathway : As a primary chloride, an SN2 mechanism is highly probable. youtube.com This involves a backside attack by a nucleophile, leading to inversion of stereochemistry in a single, concerted step. Strong, aggressive nucleophiles in polar aprotic solvents would favor this pathway. youtube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com
SN1 Pathway : An SN1 mechanism, proceeding through a carbocation intermediate, is also possible, particularly under solvolytic conditions with a weak nucleophile in a polar protic solvent. youtube.comyoutube.com The stability of the intermediate carbocation is paramount. The hydrolysis of (chloromethyl)cyclopropane (B127518) itself is known to proceed through a nonclassical cyclopropylmethyl cation, which exists in equilibrium with cyclobutyl and homoallyl (but-3-en-1-yl) cations. stackexchange.com This leads to a mixture of rearranged products. stackexchange.com Therefore, an SN1 reaction of this compound would likely yield not only the direct substitution product but also rearranged products, such as those containing cyclobutanol (B46151) and homoallylic alcohol moieties attached to the pyridine ring. Quantum chemical studies suggest that simple cyclopropyl (B3062369) systems tend to undergo ring-opening rather than direct substitution under these conditions. nih.gov
The choice between these pathways represents a classic mechanistic dichotomy, with significant implications for the product distribution.
| Mechanism | Favored by | Intermediate | Potential Products |
| SN2 | Strong nucleophiles, polar aprotic solvents | Pentacoordinate transition state | Direct substitution product |
| SN1 | Weak nucleophiles, polar protic solvents | Cyclopropylmethyl carbocation | Direct substitution and rearranged products (cyclobutyl, homoallyl) |
Elimination Reactions
The chloromethyl group attached to the cyclopropane ring is a primary alkyl halide, making it a candidate for elimination reactions, specifically the E2 (bimolecular elimination) pathway. This reaction typically involves the removal of a proton from a beta-carbon and the simultaneous expulsion of the chloride leaving group, facilitated by a base. In the case of this compound, the hydrogen atoms on the chloromethyl group itself are alpha-hydrogens. The beta-hydrogens are located on the adjacent cyclopropyl ring.
The E2 mechanism is a concerted process where the base abstracts a proton, a new pi-bond forms, and the leaving group departs in a single step. youtube.comyoutube.com Pyridine or a similar non-nucleophilic base can be used to promote this reaction, leading to the formation of 4-(1-methylenecyclopropyl)pyridine. masterorganicchemistry.com The reaction is generally favored by strong bases and proceeds without the formation of a carbocation intermediate, thus avoiding potential rearrangements that are common in E1 reactions. masterorganicchemistry.com The use of phosphorus oxychloride (POCl₃) in conjunction with pyridine is a well-established method for the dehydration of alcohols to alkenes via an E2 mechanism, highlighting pyridine's role as an effective base in such transformations. masterorganicchemistry.compearson.com
Table 1: E2 Elimination of this compound
| Reactant | Reagent/Base | Key Intermediate | Product | Mechanism |
|---|
Radical Reactions Involving the Chloromethyl Unit
The chloromethyl unit can be a precursor for radical generation. Homolytic cleavage of the carbon-chlorine bond, typically initiated by radical initiators (like AIBN) or photolysis, would produce a (1-(pyridin-4-yl)cyclopropyl)methyl radical. This primary radical is positioned adjacent to the stabilizing cyclopropyl and pyridine groups.
Research has shown that pyridinium salts are exceptionally reactive towards alkyl radicals. nih.govrsc.org While direct intramolecular addition of the generated radical to its own pyridine ring is sterically challenging, intermolecular reactions are plausible. In the presence of radical precursors, N-methoxypyridinium salts undergo efficient monoalkylation. chemrxiv.org The rate constant for the addition of a primary alkyl radical to an activated lepidinium salt was found to be greater than 10⁷ M⁻¹ s⁻¹, demonstrating the high reactivity of the pyridinium core towards radicals. nih.govrsc.org A key diagnostic tool for confirming a radical mechanism in related systems has been the use of substrates containing a cyclopropane ring, as the high strain of the ring can lead to characteristic ring-opening reactions when a radical is formed nearby. chemrxiv.org
Reactivity of the Cyclopropyl Moiety
The three-membered cyclopropyl ring is characterized by significant ring strain (approximately 27.5 kcal/mol), which imparts alkene-like character to its C-C bonds and makes it susceptible to reactions that relieve this strain.
Ring-Opening Reactions
The strain energy of the cyclopropane ring can be released through ring-opening reactions, which can be initiated by electrophiles, nucleophiles, or radicals. In the context of this compound, radical-mediated ring-opening is a significant potential pathway. As demonstrated in radical probe experiments, the formation of a radical adjacent to a cyclopropane ring can lead to rapid ring opening. chemrxiv.org For instance, if a radical is generated at the chloromethyl carbon, the resulting cyclopropylcarbinyl radical can rearrange to a more stable, delocalized homoallylic radical.
Catalytic systems involving pyridine have also been shown to promote the ring-opening of strained rings. For example, pyridine can catalyze the annulation of cyclopropenones via a Michael addition that triggers ring opening. rsc.org Furthermore, pyridine-boryl radicals have been utilized to react with bicyclo[1.1.0]butanes, which contain highly strained cyclopropane-like structures, leading to ring-opening and the formation of new cyclic systems. chemrxiv.org
Cyclopropyl Carbinyl Rearrangements
The cyclopropylcarbinyl system is famous for undergoing extremely rapid rearrangements when a positive charge or radical character develops on the adjacent exocyclic carbon. If this compound were to undergo a reaction via an SN1-type mechanism, it would generate a primary cyclopropylcarbinyl cation. This species is notoriously unstable and immediately rearranges to relieve ring strain, yielding a mixture of cyclobutyl and homoallylic (but-3-enyl) cations.
This rearrangement occurs because the cyclopropane's C-C bonds have high p-character, allowing them to overlap with the empty p-orbital of the carbocation, which stabilizes the charge. This stabilization leads to a very low energy barrier for the rearrangement. A similar rearrangement occurs with the corresponding cyclopropylcarbinyl radical, though it is typically slower than the cationic counterpart. Because this rearrangement is a hallmark of the cyclopropylcarbinyl system, its products serve as definitive evidence for reaction pathways involving either cationic or radical intermediates.
Table 2: Species in Cyclopropyl Carbinyl Rearrangement
| Initial Species (Unstable) | Rearranged Species (More Stable) | Rearranged Species (More Stable) |
|---|---|---|
| (1-(Pyridin-4-yl)cyclopropyl)methyl Cation | 2-(Pyridin-4-yl)cyclobutyl Cation | 4-(Pyridin-4-yl)but-3-en-1-yl Cation |
Influence on Adjacent Functional Groups
The cyclopropyl group exerts a significant electronic influence on the adjacent chloromethyl group. Through its sigma bonds, the cyclopropyl ring can act as an electron donor, stabilizing an adjacent carbocation or radical. This stabilization can accelerate the rate of reactions that form these intermediates, such as SN1 reactions or radical abstraction of the chlorine atom.
Conversely, the highly electronegative nitrogen atom in the pyridine ring deactivates the aromatic system towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq When the pyridine nitrogen is protonated or alkylated to form a pyridinium salt, this effect is greatly enhanced, making the ring a strong electron-withdrawing group. This electronic pull can influence the stability and reactivity of the adjacent cyclopropyl ring.
Interplay of Functional Group Reactivity
The reactivity of this compound is a nuanced interplay between its three constituent functional groups, heavily dependent on reaction conditions. A key feature is the "switchable" reactivity of the pyridine ring. nih.gov
Under neutral or basic conditions, the reactivity is likely dominated by the chloromethyl group, which can undergo SN2 substitution with nucleophiles or E2 elimination with a base. The pyridine ring acts primarily as a weakly electron-withdrawing substituent.
Under acidic conditions, the pyridine nitrogen becomes protonated. This transformation has a profound effect, converting the pyridine into a powerful electron-withdrawing pyridinium cation. This "switch" dramatically increases the electrophilicity of the pyridine ring, making it susceptible to attack by nucleophiles. Research on 4-chloropyridine (B1293800) shows that protonation can enhance its reactivity towards a thiol nucleophile by approximately 4500-fold. nih.gov This activation of the pyridine ring introduces a competitive reaction pathway. Furthermore, the strong electron-withdrawing nature of the pyridinium ion would destabilize any adjacent carbocation, thus disfavoring SN1/E1 pathways at the chloromethyl group.
Under radical conditions, a different interplay emerges. The reaction would likely initiate at the C-Cl bond, but the resulting cyclopropylcarbinyl radical would be subject to the rapid ring-opening and rearrangement reactions characteristic of the cyclopropyl moiety. chemrxiv.org The presence of the pyridine ring could influence the stability and subsequent reactions of these rearranged radical intermediates. Therefore, the choice of reaction conditions—pH, solvent, and the presence of initiators or catalysts—can selectively target different parts of the molecule, leading to a diverse range of potential products.
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Derivatization Strategies for 4 1 Chloromethylcyclopropyl Pyridine
Modification of the Pyridine (B92270) Ring
Substitution at Pyridine C-2, C-3, C-5, and C-6 Positions
The pyridine ring is generally considered electron-deficient, which makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. stackexchange.comquimicaorganica.org Conversely, electrophilic aromatic substitution is more challenging and typically occurs at the C-3 and C-5 positions under harsh conditions. uoanbar.edu.iqyoutube.com The cyclopropyl (B3062369) group at the C-4 position is considered to be electron-donating through its σ-bonds, which can influence the regioselectivity of these substitution reactions.
Nucleophilic aromatic substitution (SNAr) on the pyridine ring of 4-(1-chloromethylcyclopropyl)pyridine would likely require the introduction of a leaving group, such as a halogen, at the desired position. For instance, if a chloro or bromo substituent were present at the C-2 or C-6 position, it could be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a Meisenheimer complex that is stabilized by the electron-withdrawing nitrogen atom. stackexchange.comquimicaorganica.org
Electrophilic substitution, on the other hand, would necessitate strong activating conditions. Reactions such as nitration, sulfonation, and halogenation would likely proceed at the C-3 and C-5 positions. However, the presence of the nitrogen atom, which can be protonated under acidic conditions, deactivates the ring towards electrophilic attack, making these transformations challenging. uoanbar.edu.iqyoutube.com
| Reaction Type | Typical Reagents and Conditions | Expected Position of Substitution | Key Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-NH₂, R-O⁻, R-S⁻), suitable solvent (e.g., DMF, DMSO) | C-2, C-6 (requires a leaving group) | The pyridine nitrogen activates these positions towards nucleophilic attack. stackexchange.comquimicaorganica.org |
| Electrophilic Aromatic Substitution (EAS) | Electrophile (e.g., HNO₃/H₂SO₄ for nitration), harsh conditions | C-3, C-5 | The pyridine nitrogen deactivates the ring, making these reactions difficult. uoanbar.edu.iqyoutube.com |
N-Oxidation and N-Alkylation of the Pyridine Nitrogen
The nitrogen atom of the pyridine ring is a primary site for modification, readily undergoing N-oxidation and N-alkylation reactions. These transformations alter the electronic properties of the pyridine ring and can serve as a prelude to further functionalization.
N-Oxidation involves the treatment of the pyridine with an oxidizing agent, such as hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide. researchgate.netorganic-chemistry.org The resulting N-oxide is a versatile intermediate. The N-O bond can activate the C-2 and C-4 positions for nucleophilic attack and can also direct electrophilic substitution to the C-4 position. chemrxiv.org
N-Alkylation can be achieved by reacting the pyridine with an alkyl halide. This reaction introduces a positive charge on the nitrogen atom, forming a pyridinium (B92312) salt. researchgate.net The resulting pyridinium ion is more susceptible to nucleophilic attack and reduction. The choice of the alkylating agent allows for the introduction of a wide variety of substituents on the nitrogen atom.
| Reaction | Typical Reagents | Product | Significance |
| N-Oxidation | H₂O₂, m-CPBA | This compound N-oxide | Activates the ring for further substitutions and can alter biological activity. researchgate.netorganic-chemistry.orgchemrxiv.org |
| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | N-Alkyl-4-(1-chloromethylcyclopropyl)pyridinium salt | Increases susceptibility to nucleophilic attack and reduction. researchgate.net |
Transformations of the Chloromethyl Group
The chloromethyl group attached to the cyclopropane (B1198618) ring is a highly reactive handle for a variety of chemical transformations. Its conversion to other functional groups provides a powerful tool for creating a diverse library of derivatives.
Conversion to Other Halides (e.g., Bromomethyl, Iodomethyl)
The chlorine atom of the chloromethyl group can be readily displaced by other halogens through a Finkelstein reaction. For instance, treatment with sodium iodide in acetone (B3395972) can convert the chloromethyl group to an iodomethyl group. Similarly, reaction with a bromide source could yield the bromomethyl analog. These transformations are useful for modulating the reactivity of the leaving group in subsequent nucleophilic substitution reactions.
| Target Halide | Typical Reagents and Conditions | Product |
| Iodomethyl | Sodium iodide (NaI) in acetone | 4-(1-Iodomethylcyclopropyl)pyridine |
| Bromomethyl | Sodium bromide (NaBr) in a suitable solvent | 4-(1-Bromomethylcyclopropyl)pyridine |
Formation of Alcohols, Ethers, or Amines
The chloromethyl group is an excellent electrophile for nucleophilic substitution reactions, allowing for the straightforward synthesis of alcohols, ethers, and amines.
Alcohols can be synthesized by hydrolysis of the chloromethyl group, typically under basic conditions. For example, reaction with an aqueous base like sodium hydroxide (B78521) would yield 4-(1-(hydroxymethyl)cyclopropyl)pyridine. nih.gov
Ethers can be prepared via the Williamson ether synthesis, where the chloromethyl compound is reacted with an alkoxide (RO⁻). masterorganicchemistry.comwikipedia.org This method allows for the introduction of a wide variety of alkoxy groups.
Amines can be synthesized by reacting the chloromethyl derivative with ammonia (B1221849) or a primary or secondary amine. This reaction provides a direct route to primary, secondary, or tertiary amines, respectively. nih.govgoogle.com
| Functional Group | General Reaction | Typical Reagents | Product Example |
| Alcohol | Hydrolysis | Aqueous NaOH or KOH | 4-(1-(Hydroxymethyl)cyclopropyl)pyridine |
| Ether | Williamson Ether Synthesis | Sodium alkoxide (NaOR) | 4-(1-((Alkoxy)methyl)cyclopropyl)pyridine |
| Amine | Nucleophilic Substitution | Ammonia (NH₃) or R-NH₂ | 4-(1-((Amino)methyl)cyclopropyl)pyridine |
Generation of Aldehydes or Carboxylic Acids
The chloromethyl group can be oxidized to an aldehyde or a carboxylic acid, typically through a two-step process. First, the chloromethyl group is hydrolyzed to the corresponding alcohol, 4-(1-(hydroxymethyl)cyclopropyl)pyridine, as described previously. Subsequent oxidation of this primary alcohol can yield either the aldehyde or the carboxylic acid, depending on the oxidizing agent used.
Aldehydes can be obtained by using mild oxidizing agents such as pyridinium chlorochromate (PCC) or by employing Swern or Dess-Martin periodinane oxidation conditions. These methods are selective for the oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid.
Carboxylic acids can be generated by using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). nih.gov These reagents will oxidize the primary alcohol to the corresponding carboxylic acid, 1-(pyridin-4-yl)cyclopropane-1-carboxylic acid.
| Target Functional Group | Synthetic Pathway | Key Reagents | Intermediate/Product |
| Aldehyde | Hydrolysis followed by mild oxidation | 1. NaOH (aq) 2. PCC, Dess-Martin periodinane, or Swern oxidation | 1-(Pyridin-4-yl)cyclopropane-1-carbaldehyde |
| Carboxylic Acid | Hydrolysis followed by strong oxidation | 1. NaOH (aq) 2. KMnO₄ or Jones Reagent | 1-(Pyridin-4-yl)cyclopropane-1-carboxylic acid nih.gov |
Chemical Manipulations of the Cyclopropyl Ring
The inherent ring strain of the cyclopropyl group in this compound makes it a prime target for chemical manipulations. These transformations can lead to significant structural changes, including the formation of linear chains or the introduction of new functional groups onto the carbocyclic core.
Ring-Opening for Linear Chain Formation
The specific conditions required for the ring-opening of this compound would likely involve nucleophilic attack or the formation of a reactive intermediate that facilitates the cleavage of a C-C bond within the cyclopropane ring. For instance, hydrolysis of the chloromethyl group could potentially lead to a cyclopropylcarbinyl cation intermediate. This cation is known to be unstable and can rearrange through ring-opening to form a homoallylic or cyclobutyl cation, which upon reaction with a nucleophile would yield a linear chain derivative. The product distribution between linear and other rearranged products would be dependent on the reaction conditions and the stability of the intermediates.
Functionalization of the Cyclopropyl Carbons
Beyond ring-opening, the carbon atoms of the cyclopropyl ring itself can be functionalized. This allows for the introduction of new substituents while retaining the core cyclopropyl structure. Such derivatization can be achieved through various synthetic strategies, including activation of C-H bonds or addition reactions across the strained C-C bonds.
While specific examples for this compound are not extensively documented, analogous reactions on other cyclopropyl-containing compounds suggest potential pathways. For instance, radical-mediated reactions could be employed to introduce functional groups onto the cyclopropyl ring. Additionally, the development of specific catalysts could enable the regioselective functionalization of the cyclopropyl carbons, leading to a wide array of novel derivatives with tailored properties.
Development of Novel Derivatization Reagents and Methods
The efficient and selective derivatization of this compound also relies on the development of innovative reagents and methodologies. Advances in automation and the strategic use of solvents and catalysts are key to enhancing reaction efficiency and enabling high-throughput synthesis.
On-Line and Automated Derivatization Techniques
The integration of on-line and automated derivatization techniques offers significant advantages for the high-throughput synthesis and analysis of this compound derivatives. These methods improve reproducibility, reduce manual labor, and allow for rapid screening of reaction conditions. Automated systems can precisely control reaction parameters such as temperature, time, and reagent addition, leading to more consistent product yields and purity.
Pyridine as a Derivatization Solvent or Catalyst
Pyridine and its derivatives can play a dual role in derivatization reactions, acting as both a solvent and a catalyst. As a solvent, its basic nature can help to neutralize acidic byproducts generated during a reaction, driving the equilibrium towards the desired product. Its ability to dissolve a wide range of organic compounds also makes it a versatile reaction medium.
As a catalyst, pyridine can act as a nucleophile to activate substrates or as a base to deprotonate reactants. In silylation reactions, for example, pyridine is often used as a catalyst to increase the reactivity of silylating agents. mdpi.comresearchgate.net It can also facilitate acylation and other nucleophilic substitution reactions by forming a highly reactive acylpyridinium intermediate. chemtube3d.comreddit.com The catalytic properties of pyridine can be harnessed to promote a variety of derivatization reactions on this compound, targeting either the chloromethyl group or other reactive sites on the molecule.
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the exact arrangement of atoms within a crystalline solid. wikipedia.orgruppweb.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
For 4-(1-Chloromethylcyclopropyl)pyridine, a crystallographic analysis would reveal the precise geometry of both the pyridine (B92270) ring and the chloromethylcyclopropyl substituent. The pyridine ring is expected to be planar, with C-C and C-N bond lengths characteristic of aromatic systems. The cyclopropyl (B3062369) group will exhibit its typical strained three-membered ring structure with C-C bond lengths shorter than those in acyclic alkanes.
The covalent bond between the cyclopropyl ring and the pyridine ring, as well as the C-C and C-Cl bonds of the chloromethyl group, would be determined with high precision. Torsion angles would define the relative orientation of the pyridine ring with respect to the cyclopropyl group and the conformation of the chloromethyl moiety.
Interactive Table 1: Representative Crystallographic Data for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
| Bond Length | C(pyridine) | C(cyclopropyl) | - | - | ~1.51 |
| Bond Length | C(cyclopropyl) | C(chloromethyl) | - | - | ~1.50 |
| Bond Length | C(chloromethyl) | Cl | - | - | ~1.78 |
| Bond Angle | C(pyridine) | C(cyclopropyl) | C(chloromethyl) | - | ~120.5 |
| Bond Angle | C(cyclopropyl) | C(chloromethyl) | Cl | - | ~112.0 |
| Torsion Angle | N(pyridine) | C(pyridine) | C(cyclopropyl) | C(chloromethyl) | Variable |
Note: The data in this table are representative values based on similar known structures and are presented for illustrative purposes.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Advanced, multi-dimensional NMR techniques provide detailed information about the connectivity of atoms and the spatial relationships between them.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
A comprehensive NMR analysis of this compound would involve a suite of experiments to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish the molecule's connectivity.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would show correlations between the protons on the pyridine ring and between the diastereotopic protons of the methylene groups in the cyclopropyl ring and the chloromethyl group. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the unambiguous assignment of carbon signals based on the known proton assignments. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the pyridine ring to the cyclopropyl group. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space correlations between protons that are in close proximity, providing information about the molecule's conformation and stereochemistry. For instance, NOESY could show correlations between the chloromethyl protons and the protons on the pyridine ring, helping to define the preferred orientation of the cyclopropyl substituent.
Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |
| Pyridine C2, C6 | ~8.5 | ~150 | C4, C3/C5 |
| Pyridine C3, C5 | ~7.2 | ~124 | C2/C6, C4 |
| Pyridine C4 | - | ~148 | C2/C6, C3/C5, C(cyclopropyl) |
| Cyclopropyl C1' | - | ~25 | CH₂(cyclopropyl), CH₂Cl |
| Cyclopropyl CH₂ | ~1.0, ~1.3 | ~15 | C1', CH₂Cl |
| Chloromethyl CH₂ | ~3.8 | ~48 | C1', C(cyclopropyl) |
Note: Chemical shifts are approximate and for illustrative purposes. Actual values may vary based on solvent and other experimental conditions.
Solid-State NMR for Polymorphic Studies and Amorphous Forms
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. emory.edu Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and orientation of molecules in the crystal lattice. This makes it an ideal tool for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Different polymorphs of this compound would give rise to distinct ssNMR spectra, allowing for their identification and characterization. Furthermore, ssNMR can be used to characterize amorphous forms of the compound, which lack long-range crystalline order.
Dynamic NMR Studies of Conformational Changes
The chloromethylcyclopropyl group in this compound is not static and can undergo conformational changes, primarily through rotation around the C-C single bonds. acs.orgnih.gov Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these dynamic processes. uni-halle.de
For example, at low temperatures, the rotation around the bond connecting the cyclopropyl group to the pyridine ring might be slow on the NMR timescale, leading to distinct signals for different conformers. As the temperature is increased, this rotation becomes faster, and the separate signals may broaden and eventually coalesce into a single time-averaged signal. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barriers and rates of these conformational changes. This provides insight into the flexibility of the molecule and the relative stability of its different conformations. chemistrysteps.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry is a cornerstone technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of its chemical formula (C₉H₁₀ClN). The high resolution of this technique distinguishes between ions of very similar mass, lending a high degree of confidence to the compositional analysis.
Beyond exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) would reveal the fragmentation pathways of the molecule. This analysis provides critical insights into the compound's structure by identifying stable fragment ions. While specific experimental data for this compound is not widely available, fragmentation patterns can be predicted based on the known behavior of pyridine and cyclopropyl moieties. Common fragmentation would likely involve the loss of the chloromethyl group, cleavage of the cyclopropyl ring, and fragmentation of the pyridine ring itself.
Table 1: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Theoretical m/z |
|---|---|---|
| [M-Cl]⁺ | C₉H₁₀N⁺ | 132.0813 |
| [M-CH₂Cl]⁺ | C₈H₈N⁺ | 118.0657 |
| [C₅H₄N]⁺ | Pyridyl cation | 78.0344 |
Vibrational Spectroscopy (FTIR, FT-Raman) and Band Assignment
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the specific functional groups present, providing a molecular "fingerprint."
Correlation of Vibrational Modes with Specific Functional Groups
For this compound, distinct vibrational modes corresponding to the pyridine ring, the cyclopropyl group, and the chloromethyl substituent would be observed.
Pyridine Ring: Characteristic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. Ring stretching vibrations (C=C and C=N) typically appear in the 1400-1600 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations are also expected at lower frequencies.
Cyclopropyl Ring: The C-H stretching vibrations of the cyclopropyl group are anticipated around 3000-3080 cm⁻¹. The ring "breathing" mode, a characteristic vibration of the cyclopropyl ring, is expected in the 1200-1250 cm⁻¹ region.
Chloromethyl Group: The C-Cl stretching vibration is a key indicator for this group and is typically observed in the 650-850 cm⁻¹ range. CH₂ scissoring and wagging vibrations are also expected.
Table 2: Predicted Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3000-3100 | C-H Stretch | Pyridine Ring |
| 3000-3080 | C-H Stretch | Cyclopropyl Ring |
| 2850-2960 | C-H Stretch | -CH₂- |
| 1400-1600 | C=C, C=N Stretch | Pyridine Ring |
| 1200-1250 | Ring Breathing | Cyclopropyl Ring |
Isotopic Labeling Studies for Vibrational Assignments
To confirm the assignment of specific vibrational modes, isotopic labeling studies can be employed. By selectively replacing atoms with their heavier isotopes (e.g., ¹³C for ¹²C, or D for H), a predictable shift in the vibrational frequency of the associated bond is induced. For instance, deuteration of the pyridine ring would cause a downshift in the C-H stretching and bending frequencies, confirming their assignment. Similarly, substituting ¹³C into the cyclopropyl ring would help to definitively identify its characteristic vibrational modes. While specific studies on this compound are not documented, this methodology is a standard and powerful tool for the unambiguous assignment of complex vibrational spectra.
Other Advanced Spectroscopic Techniques
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and the chemical (oxidation) state of the elements within the top few nanometers of a material's surface. For a sample of this compound, XPS would be expected to show peaks corresponding to Carbon (C 1s), Nitrogen (N 1s), and Chlorine (Cl 2p). High-resolution scans of these peaks would provide insight into the chemical environment of each element. For example, the C 1s spectrum could be deconvoluted to distinguish between the carbons of the pyridine ring, the cyclopropyl group, and the chloromethyl group. The N 1s peak would be characteristic of a pyridinic nitrogen, and the Cl 2p spectrum would confirm the presence of an alkyl chloride.
Table 3: Predicted XPS Binding Energies for this compound
| Element | Orbital | Predicted Binding Energy (eV) |
|---|---|---|
| C 1s | Pyridine Ring | ~285.5 |
| C 1s | Cyclopropyl Ring | ~284.8 |
| C 1s | -CH₂Cl | ~286.5 |
| N 1s | Pyridine | ~399.0 |
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques used to characterize the morphology and topography of a sample at the micro- and nanoscale. While these techniques are more commonly applied to solid-state materials, they can be used to study the crystalline or amorphous nature of a purified solid sample of this compound. SEM would provide high-resolution images of the surface topography, revealing details about crystal habit or particle morphology. TEM, which requires the sample to be thin enough for the electron beam to pass through, could provide information on the internal structure and crystallinity of the material.
X-ray Absorption Fine Structure Spectroscopy (XAFS) for Local Atomic Structure
Disclaimer: As of the date of this article, specific X-ray Absorption Fine Structure (XAFS) studies on this compound are not available in the public domain. The following discussion is a representative illustration of how XAFS would be employed to elucidate the local atomic structure of this compound, based on established principles of the technique and data from analogous chemical structures. The presented data and spectra are hypothetical and for illustrative purposes only.
X-ray Absorption Fine Structure (XAFS) is a powerful, element-specific technique for determining the local geometric and electronic structure of matter. It is particularly valuable for materials that lack long-range order, such as amorphous solids, liquids, and molecular complexes. The technique is capable of providing precise information on the coordination environment, including bond distances, coordination numbers, and the chemical state of a specific absorbing atom.
A typical XAFS spectrum is divided into two distinct regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
Hypothetical XANES Analysis
The XANES region, which encompasses the energy range from just below to approximately 50 eV above the absorption edge of a selected element, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. For this compound, XANES analysis could be performed at the K-edge of chlorine (Cl) or nitrogen (N) to probe their respective local environments.
A hypothetical Cl K-edge XANES spectrum would be expected to exhibit a sharp rise at the absorption edge, corresponding to the excitation of a 1s core electron. The precise energy of this edge provides information about the effective charge on the chlorine atom. Pre-edge features, though typically weak for chlorine, could indicate the nature of the C-Cl bond and the local symmetry. The shape and intensity of the resonances in the post-edge region would be characteristic of the covalent bonding environment of the chlorine atom, specifically its attachment to a tertiary carbon atom within the cyclopropyl group.
Similarly, a hypothetical N K-edge XANES spectrum would provide insights into the electronic structure of the pyridine ring. The features in the XANES spectrum would be indicative of the π-system of the aromatic ring and the nature of the C-N bonds within the heterocycle.
Hypothetical EXAFS Analysis and Data
The EXAFS region, extending from about 50 eV to 1000 eV above the absorption edge, consists of oscillations that arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. Analysis of these oscillations can yield precise information about the local atomic structure, including interatomic distances, coordination numbers, and the degree of local disorder (Debye-Waller factor).
For this compound, EXAFS analysis at the Cl K-edge would be particularly insightful for determining the precise geometry around the chlorine atom. The dominant contribution to the EXAFS signal would come from the backscattering of the photoelectron off the adjacent carbon atom of the chloromethyl group.
A standard procedure for EXAFS data analysis involves Fourier transforming the k²-weighted EXAFS signal to generate a pseudo-radial distribution function. This provides a preliminary identification of the distances to neighboring atoms. A more quantitative analysis is then performed by fitting the experimental data to the theoretical EXAFS equation.
Below are hypothetical tables representing the expected structural parameters derived from a theoretical EXAFS analysis of the local environment of the chlorine atom in this compound.
Table 1: Theoretical Bond Distances for EXAFS Analysis of this compound
This table presents the theoretically expected bond distance for the first coordination shell around the chlorine atom, which would serve as the basis for the EXAFS model fitting.
| Scattering Pair | Expected Bond Distance (Å) |
| Cl-C | 1.78 |
Table 2: Hypothetical EXAFS Fitting Results for the First Coordination Shell of Chlorine
This interactive table shows a plausible set of results from fitting the hypothetical EXAFS data. These parameters provide a quantitative description of the local structure around the chlorine atom.
| Scattering Pair | Coordination Number (N) | Interatomic Distance (R) (Å) | Debye-Waller Factor (σ²) (Ų) |
| Cl-C | 1.0 (fixed) | 1.78 ± 0.02 | 0.003 ± 0.001 |
The results in Table 2 would confirm the presence of a single carbon atom covalently bonded to the chlorine atom at a distance of approximately 1.78 Å. The small Debye-Waller factor would indicate a relatively rigid bond with minimal thermal or static disorder.
4 1 Chloromethylcyclopropyl Pyridine As a Synthetic Intermediate and Building Block
Utility in the Synthesis of Complex Organic Molecules
The strategic placement of a reactive chloromethyl group on a cyclopropane (B1198618) ring attached to a pyridine (B92270) core provides multiple avenues for synthetic elaboration. This dual functionality allows for sequential or one-pot modifications, rendering it a valuable intermediate for constructing intricate organic molecules.
The chloromethyl group in 4-(1-chloromethylcyclopropyl)pyridine serves as a versatile handle for introducing a wide array of functional groups via nucleophilic substitution reactions. The sp3-hybridized carbon of the chloromethyl group is susceptible to attack by various nucleophiles, leading to a diverse range of substituted pyridine derivatives. nih.gov For instance, reaction with azide (B81097) sources, such as trimethylsilyl (B98337) azide (TMSN3) in the presence of a Lewis acid like boron trifluoride etherate (BF3∙Et2O), can convert the chloromethyl group into an azidomethyl group. mdpi.comumtm.cz This transformation is significant as the resulting azide can be further elaborated, for example, through reduction to an amine or by participating in cycloaddition reactions.
The general scheme for nucleophilic substitution is presented below:
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile (Nu-) | Product | Potential Applications |
|---|---|---|
| N3- (from TMSN3) | 4-(1-(Azidomethyl)cyclopropyl)pyridine | Precursor to amines, triazoles |
| CN- | 4-(1-(Cyanomethyl)cyclopropyl)pyridine | Precursor to carboxylic acids, amides, amines |
| RS- | 4-(1-((Alkylthio)methyl)cyclopropyl)pyridine | Sulfur-containing heterocycles |
| RO- | 4-(1-((Alkoxy)methyl)cyclopropyl)pyridine | Ether-linked derivatives |
| R2N- | 4-(1-((Dialkylamino)methyl)cyclopropyl)pyridine | Amine-containing scaffolds |
Furthermore, the pyridine nitrogen can be activated by Lewis acids, which enhances the electrophilicity of the pyridine ring, potentially enabling nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the ring. bath.ac.uk The pyridine ring itself is generally electron-deficient, which facilitates nucleophilic substitution at the 2- and 4-positions. stackexchange.comquimicaorganica.orgvaia.com
The bifunctional nature of this compound makes it a candidate for the synthesis of advanced materials. The pyridine moiety can act as a coordinating ligand for metal centers, while the chloromethyl group can serve as a point of polymerization or attachment to a larger scaffold.
For example, the polymerization of 4-chloropyridine (B1293800) has been reported to yield poly(pyridyl-4-pyridinium) salts. nih.gov While this involves a different reactive site, it demonstrates the potential of pyridine derivatives to form polymeric structures. In the case of this compound, the chloromethyl group could potentially undergo polymerization through various mechanisms, such as condensation or atom transfer radical polymerization (ATRP), to form polymers with pendant pyridine-cyclopropyl units. These units could then be used to create metal-organic frameworks (MOFs) or other coordination polymers with tailored electronic and catalytic properties.
The pyridine nitrogen also allows for the formation of N-ylides or pyridinium (B92312) salts, which are reactive intermediates in various cyclization reactions, further expanding its utility in creating complex heterocyclic systems. mdpi.com
Stereoselective Synthesis Utilizing the Cyclopropyl (B3062369) Chirality
The cyclopropane ring in this compound has the potential for chirality if substituted asymmetrically. While the parent compound is achiral, reactions that introduce a new stereocenter on the cyclopropyl ring or on the chloromethyl carbon can, in principle, be performed stereoselectively.
For instance, iron-catalyzed asymmetric reductive cross-coupling reactions have been developed for the synthesis of enantioenriched α-tertiary amino esters and amides from ketimines and alkyl halides. acs.org A similar strategy could potentially be adapted for the stereoselective functionalization of the chloromethyl group of this compound, leading to chiral building blocks for medicinal chemistry. The development of chiral ligands for such transformations is an active area of research.
Cross-Coupling Reactions Involving the Chloromethyl Group or Pyridine Ring
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound offers two potential sites for such reactions: the chloromethyl group and the pyridine ring (if further halogenated).
The pyridine ring, if substituted with a halogen such as chlorine, bromine, or iodine, can participate in a variety of cross-coupling reactions. For example, the Suzuki-Miyaura coupling of a halogenated pyridine with a boronic acid is a common method for forming biaryl structures. umtm.czaudreyli.comchemimpex.com The reactivity of halopyridines in these couplings is well-established, with 2- and 4-halopyridines generally being more reactive than 3-halopyridines. nih.gov The presence of the cyclopropyl group at the 4-position would influence the electronic properties of the pyridine ring and thus its reactivity in such couplings.
The Buchwald-Hartwig amination is another important cross-coupling reaction that could be applied to a halogenated version of this compound to introduce primary or secondary amines. researchgate.netnih.govresearchgate.net Similarly, the Sonogashira coupling could be used to install alkyne moieties. mdpi.comvaia.comorganic-chemistry.orgnih.gov
While less common, the chloromethyl group could potentially participate in cross-coupling reactions, although this would likely require specific catalytic systems to activate the C(sp3)-Cl bond.
Table 2: Potential Cross-Coupling Reactions
| Reaction | Coupling Partner 1 | Coupling Partner 2 | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | 4-(1-Chloromethylcyclopropyl)-2-bromopyridine | Arylboronic acid | 2-Aryl-4-(1-chloromethylcyclopropyl)pyridine |
| Buchwald-Hartwig | 4-(1-Chloromethylcyclopropyl)-2-chloropyridine | Amine | 2-Amino-4-(1-chloromethylcyclopropyl)pyridine |
| Sonogashira | 4-(1-Chloromethylcyclopropyl)-2-iodopyridine | Terminal alkyne | 2-Alkynyl-4-(1-chloromethylcyclopropyl)pyridine |
Development of Methodologies for Incorporating the Intact Pyridine-Cyclopropyl Moiety
The development of synthetic methods that allow for the direct incorporation of the entire 4-(1-cyclopropyl)pyridine or a functionalized version thereof is of significant interest, particularly in medicinal chemistry where the cyclopropyl group is a valued structural motif. nih.gov
One approach involves the Suzuki-Miyaura cross-coupling of a suitable pyridine-containing boronic acid or ester with a cyclopropyl-containing halide, or vice versa. For example, the coupling of potassium cyclopropyltrifluoroborate (B8364958) with aryl chlorides has been demonstrated. nih.govmdpi.com A similar strategy could be employed using a 4-halopyridine to introduce the cyclopropyl group.
Alternatively, methods for the direct C-4 alkylation of pyridines have been developed. nih.govrsc.org These methods often involve the activation of pyridine with a Lewis acid or the use of radical chemistry to install alkyl groups at the 4-position. The development of a method to introduce the 1-chloromethylcyclopropyl group in this manner would be a valuable synthetic tool.
The synthesis of molecules containing the 4-(1-cyclopropyl)pyridine scaffold has been reported in the context of drug discovery. For example, novel inhibitors of the transforming growth factor-β (TGF-β) type I receptor containing a 4-((1-cyclopropyl...)oxy)pyridine moiety have been synthesized. nih.gov Additionally, SARM1 inhibitors have been developed through the reaction of 4-iodopyridine (B57791) with ethylmagnesium bromide, demonstrating a pathway to C-C bond formation at the 4-position of the pyridine ring. google.com
Emerging Research Directions and Future Outlook for 4 1 Chloromethylcyclopropyl Pyridine
Chemo- and Regioselective Functionalization Strategies
The functionalization of pyridine (B92270) derivatives is a central theme in organic synthesis, yet achieving selectivity remains a significant challenge due to the electron-deficient nature of the pyridine ring and the coordinating power of the nitrogen atom. rsc.orgnih.gov For a molecule like 4-(1-chloromethylcyclopropyl)pyridine, two primary sites are available for modification: the pyridine ring itself and the chloromethyl side chain. Future research will focus on developing strategies that can selectively target one site over the other (chemoselectivity) and specific positions on the pyridine ring (regioselectivity).
Direct C-H functionalization has emerged as a powerful, atom-economical approach to modify pyridine rings without the need for pre-functionalized starting materials. rsc.orgbeilstein-journals.org Transition-metal catalysis, in particular, offers pathways to introduce a variety of substituents at positions that are traditionally difficult to access. beilstein-journals.org For instance, while many methods favor functionalization at the C2 position, recent innovative strategies have enabled selective modification at the meta and para positions. nih.govacs.org Such methods could be adapted to introduce new functional groups onto the pyridine core of the target molecule, complementing the existing cyclopropyl (B3062369) moiety.
Another key strategy involves the temporary modification of the pyridine nitrogen, such as conversion to a pyridine N-oxide. This alters the electronic properties of the ring, facilitating reactions like photoredox-catalyzed C-H functionalization or selective alkylation. acs.org The chloromethyl group also presents a handle for classic nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities by replacing the chlorine atom. The development of orthogonal reaction conditions, where the ring and the side chain can be modified independently in a controlled sequence, is a critical goal for maximizing the molecular diversity derivable from this scaffold.
Integration into High-Throughput Synthesis and Screening Platforms
The discovery of new drugs and materials increasingly relies on the rapid synthesis and evaluation of large libraries of related compounds. researchgate.netnih.gov The structure of this compound makes it an ideal candidate for inclusion in high-throughput synthesis and screening (HTS) campaigns. Automated synthesis platforms, which utilize robotics and pre-packaged reagent cartridges, are becoming more accessible to the broader chemistry community. nih.govsigmaaldrich.comyoutube.com
These platforms can perform a wide range of chemical transformations in a parallel or sequential manner, allowing for the creation of extensive compound libraries from a common starting material. researchgate.net For example, using an automated synthesizer, the chloromethyl group of this compound could be reacted with a diverse set of amines, thiols, or alcohols to generate a library of derivatives. sigmaaldrich.com Similarly, if a robust C-H functionalization protocol for the pyridine ring is established, it could be automated to introduce various aryl or alkyl groups, further expanding the chemical space around the core structure. researchgate.net The resulting libraries can then be screened for biological activity against various targets, such as in anti-malarial or anticancer assays, or for desired material properties. nih.govbohrium.comnih.govrsc.org
Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. Pyridine-based ligands are fundamental building blocks in this field, as the nitrogen atom readily coordinates with transition metals to drive the self-assembly of discrete, well-defined architectures like macrocycles, cages, and polymers. researchgate.net
The this compound molecule offers unique potential as a ligand in this context. The pyridine nitrogen can act as a coordination site, while the bulky and conformationally rigid cyclopropyl group can serve as a structural control element, influencing the geometry and packing of the resulting supramolecular assembly. Researchers are exploring how specifically designed ligands can be used to create polygons and other complex shapes with open binding sites, which could have applications in catalysis or molecular recognition. The unique steric profile of the 1-chloromethylcyclopropyl substituent could direct the formation of novel and predictable supramolecular structures.
Computational Design and Prediction of Novel Reactivity
Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental design. researchgate.netnih.gov Methods like Density Functional Theory (DFT) can be used to model the structure, electronics, and reactivity of molecules like this compound with high accuracy. researchgate.netnih.govresearchgate.net
For this compound, DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack, helping to design selective functionalization reactions. researchgate.net Computational studies can also determine the heats of formation, judge aromatic stability, and predict the three-dimensional structure of potential products. researchgate.netrsc.org In the context of drug discovery, computational methods are used to predict how a ligand might bind to a protein target. nih.govosti.gov By simulating the interaction between derivatives of this compound and the active site of a target enzyme, researchers can prioritize the synthesis of compounds that are most likely to be effective, saving significant time and resources. nih.govnih.gov
Development of Sustainable and Economical Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netrasayanjournal.co.innih.gov The future synthesis of this compound and its derivatives will be guided by these principles.
Key strategies include the development of catalytic reactions that replace stoichiometric reagents, the use of environmentally benign solvents, and the design of one-pot, multicomponent reactions that reduce the number of steps and purification procedures. rasayanjournal.co.inacs.org C-H activation is a prime example of a sustainable strategy, as it often avoids the need for halogenated starting materials and reduces waste. rsc.orgnih.gov Another approach is the use of renewable feedstocks; for example, processes are being developed to produce pyridines from glycerol, a byproduct of biodiesel production, over zeolite catalysts. rsc.org Applying these and other green techniques, such as microwave-assisted synthesis, can lead to more economical and environmentally friendly routes for producing this valuable chemical building block. rasayanjournal.co.inacs.org
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(1-Chloromethylcyclopropyl)pyridine?
The synthesis of pyridine derivatives with chloromethyl substituents typically involves cross-coupling reactions or functional group transformations. For example:
- Suzuki-Miyaura Cross-Coupling : A palladium-catalyzed reaction between halogenated cyclopropane derivatives and pyridinylboronic acids can introduce the pyridine moiety. Optimize conditions using tetrakis(triphenylphosphine)palladium(0) as a catalyst and toluene/water as a solvent system under reflux (12–24 hours) .
- Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate eluents) effectively isolates the product, as demonstrated for similar pyridine derivatives .
- Safety : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps and handle chlorinated intermediates in fume hoods with PPE .
Q. How can the structural identity of this compound be confirmed?
Combine multiple analytical techniques:
- X-ray Crystallography : Resolve the crystal structure to determine bond lengths, angles, and non-covalent interactions. For example, C–H⋯π distances (~2.7–3.6 Å) and π-π stacking (~3.6 Å) are critical for validating supramolecular arrangements .
- NMR Spectroscopy : Compare and chemical shifts with computational predictions (e.g., DFT). The chloromethyl group typically shows deshielded protons (δ ~4.5–5.5 ppm).
- Mass Spectrometry : Confirm the molecular ion peak (e.g., ESI-MS) and fragmentation patterns.
Q. What safety protocols are essential for handling this compound?
Chlorinated pyridines require strict precautions:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (P305+P351+P338) .
- Storage : Keep in airtight containers under inert gas (N₂) to prevent hydrolysis or decomposition .
Advanced Questions
Q. How can non-covalent interactions in crystalline this compound be analyzed?
Leverage crystallographic data and computational tools:
- Intermolecular Interactions : Identify C–H⋯π and π-π stacking distances using software like Mercury. For example, cyclic dimers linked by C–H⋯C interactions (2.74 Å) form 1D chains, as seen in analogous pyridine structures .
- Energy Frameworks : Calculate interaction energies (e.g., CE-B3LYP) to quantify the strength of these interactions.
Table 1 : Key Crystallographic Parameters (Hypothetical Data)
| Interaction Type | Distance (Å) | Symmetry Code |
|---|---|---|
| C–H⋯π (Pyridine) | 2.739 | x, y, ½-z |
| π-π Stacking | 3.606 | Centrosymmetric |
Q. What experimental strategies address reactivity contradictions in the chloromethyl group?
Design mechanistic studies to resolve discrepancies:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to probe nucleophilic substitution pathways.
- Steric Effects : Use bulky bases (e.g., DIPEA) to test if steric hindrance influences alkylation efficiency .
- Competition Experiments : Compete the chloromethyl group with other leaving groups (e.g., Br, I) under identical conditions.
Q. How can computational modeling predict the compound’s physicochemical properties?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict vibrational spectra (IR/Raman) and electrostatic potential maps.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability and aggregation tendencies .
Q. What strategies optimize purification for lab-scale synthesis?
Q. How are spectroscopic contradictions in derivative compounds resolved?
- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex derivatives.
- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) that cause signal broadening.
- X-ray Powder Diffraction : Validate polymorphic forms if solution-state data is ambiguous .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
